
Retinol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retinol-d4 is a deuterated form of retinol, a derivative of vitamin A. The deuterium atoms replace hydrogen atoms in the retinol molecule, making it useful in various scientific studies, particularly in tracing and metabolic studies. Retinol itself is crucial for vision, cellular growth, and differentiation, and immune function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Retinol-d4 typically involves the deuteration of retinol. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification steps, including chromatography and crystallization.
化学反応の分析
Types of Reactions: Retinol-d4 undergoes similar chemical reactions as non-deuterated retinol, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to retinoic acid-d4 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound to this compound esters can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Retinoic acid-d4
Reduction: this compound esters
Substitution: Halogenated this compound derivatives
科学的研究の応用
Retinol-d4 is extensively used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of retinol metabolism.
Biology: Helps in studying the role of retinol in cellular processes, including cell differentiation and growth.
Medicine: Used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of retinol in the body.
Industry: Employed in the development of cosmetic and pharmaceutical products to ensure the stability and efficacy of retinol formulations.
作用機序
Retinol-d4 exerts its effects through the same mechanisms as non-deuterated retinol. It is taken up by cells and converted to retinoic acid-d4, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors act as transcription factors, regulating the expression of genes involved in cellular growth, differentiation, and apoptosis.
類似化合物との比較
Retinol: The non-deuterated form of Retinol-d4, essential for vision and cellular functions.
Retinoic Acid: The oxidized form of retinol, crucial for gene regulation.
Retinyl Palmitate: An ester form of retinol used in skincare products.
Uniqueness of this compound: The primary uniqueness of this compound lies in its deuterium atoms, which provide stability and make it an excellent tracer in metabolic studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, distinguishing it from its non-deuterated counterparts.
特性
分子式 |
C20H30O |
|---|---|
分子量 |
290.5 g/mol |
IUPAC名 |
(2E,4E,6E,8E)-6-deuterio-3-methyl-7-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+/i1D3,8D |
InChIキー |
FPIPGXGPPPQFEQ-HCDHHJNFSA-N |
異性体SMILES |
[2H]\C(=C(/C=C/C1=C(CCCC1(C)C)C)\C([2H])([2H])[2H])\C=C\C(=C\CO)\C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



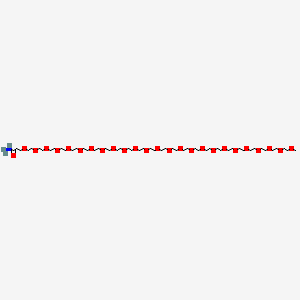

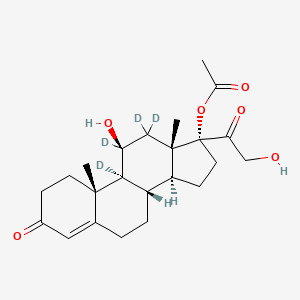
![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)

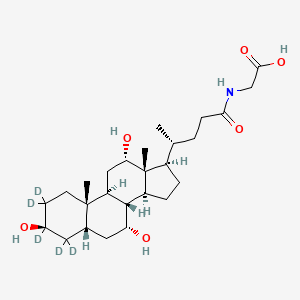


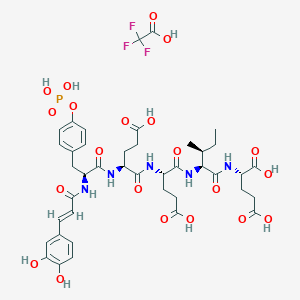
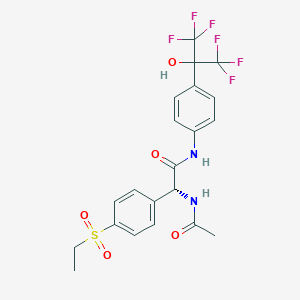
![(3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-5-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12425059.png)
